3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid is a chemical compound that belongs to the class of benzimidazole derivatives, which are known for their significant roles in medicinal chemistry due to their diverse biological activities. This compound is characterized by a benzimidazole ring substituted with two methyl groups at positions 6 and 7, and a propanoic acid group at position 2. The molecular formula of this compound is C₁₂H₁₄N₂O₂, and its CAS number is 915921-19-6 .
The compound is synthesized through various methods that involve the formation of the benzimidazole ring and the introduction of the propanoic acid group. It is available from several suppliers, including Matrix Scientific and Santa Cruz Biotechnology, indicating its relevance in research and industrial applications .
3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid is classified as a heterocyclic aromatic compound. It falls under the broader category of organic compounds known as benzimidazoles, which are recognized for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
The synthesis of 3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid typically involves several steps:
The reaction conditions for synthesizing this compound may vary but generally require careful control of temperature and stoichiometry to ensure high yields. The use of catalysts can enhance the efficiency of these reactions.
3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the propanoic acid group may enhance solubility and facilitate transport within biological systems. The precise pathways depend on the biological context and intended use .
3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid has several notable applications:
The benzimidazole nucleus serves as the foundational structure for this target compound, with established methods focusing on cyclocondensation and reductive strategies.
The most direct pathway involves acid-catalyzed cyclodehydration between 4,5-dimethylbenzene-1,2-diamine and 4-oxobutanoic acid derivatives. This reaction proceeds through initial Schiff base formation followed by ring closure under elevated temperatures (120–140°C) in polar aprotic solvents like N,N-dimethylacetamide (DMAC). Optimization studies reveal that catalytic sodium metabisulfite significantly enhances reaction efficiency by preventing oxidative decomposition of intermediates. When using 3-carboxypropionaldehyde equivalents, this method delivers target benzimidazolepropanoic acids in 72–97% isolated yields, though regioselectivity challenges persist with unsymmetrical diamine substrates [5] [7]. Critical parameters influencing yield include:
Table 1: Cyclocondensation Reaction Optimization Parameters
Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|
Acetic acid | 120 | 8 | 72–85 |
HCl (gaseous) | 80 | 4 | 68–78 |
p-Toluenesulfonic acid | 140 | 6 | 80–92 |
Sodium metabisulfite | 100 | 10 | 85–97 |
An alternative approach involves stepwise construction through reductive amination of pre-formed 2-(aminomethyl)-6,7-dimethylbenzimidazole with aldehydic precursors. This method employs sodium borohydride or triethylsilane in dichloromethane to reduce the intermediate imine, selectively installing the three-carbon tether. The carboxylic acid functionality is introduced via protected malondialdehyde equivalents or acrylic acid derivatives through Michael addition. This route proves advantageous for introducing isotopically labeled propanoic acid chains (e.g., ¹³C-enriched) and avoids the harsh conditions of direct cyclocondensation. The hydrochloride salt form (CAS 1269393-79-4) is often isolated during purification for improved crystallinity [5] [10]. Reductive amination parameters significantly influence stereochemical outcomes:
Table 2: Reductive Amination Optimization Variables
Reducing Agent | Solvent System | Temperature (°C) | Byproduct Formation (%) |
---|---|---|---|
NaBH₄ | MeOH/H₂O | 0 | 8–12 |
NaBH₃CN | THF | 25 | 5–9 |
Et₃SiH | CH₂Cl₂ | 40 | <5 |
Pyridine-BH₃ | Acetonitrile | 25 | 7–11 |
Precise manipulation of substituents on the benzimidazole core requires sophisticated synthetic techniques to overcome inherent electronic biases and achieve desired regiocontrol.
Palladium-catalyzed transformations enable late-stage diversification of the dimethylbenzimidazole core after propanoic acid installation. Suzuki-Miyaura coupling with arylboronic acids achieves selective arylation at C-4/C-7 positions, while Buchwald-Hartwig amination introduces nitrogen functionalities. These reactions tolerate the carboxylic acid moiety when protected as ethyl esters or coordinated to palladium via orthogonal ligands. Zinc chloride-mediated Negishi coupling demonstrates enhanced selectivity for electron-deficient substrates. Catalyst systems featuring SPhos or XPhos ligands provide superior yields (typically >85%) for C–C bond formation on the benzimidazole scaffold without compromising the acid functionality [5] [9]. Representative transformations include:
Sustainability-driven innovations focus on minimizing environmental impact while maintaining synthetic efficiency.
Eliminating solvents addresses waste generation and purification challenges. Mechanochemical synthesis using high-speed ball milling achieves quantitative cyclodehydration between 4,5-dimethyl-o-phenylenediamine and succinic semi-aldehyde within 15 minutes without auxiliary solvents. This approach utilizes catalytic amounts (5 mol%) of p-toluenesulfonic acid embedded on silica gel, enabling straightforward product isolation through aqueous washings. The technique demonstrates near-zero E-factor (mass ratio of waste to product) compared to 15–25 in conventional solvent-based processes. Thermal cyclization in melt conditions (140–160°C) provides another solventless alternative, particularly effective for decagram-scale production [8].
Though stereocenters are absent in the target molecule, engineered enzymes enable asymmetric synthesis of structurally related benzimidazolepropanoates. Lipases from Candida antarctica (CAL-B) catalyze the kinetic resolution of racemic esters through enantioselective hydrolysis, while transaminases introduce chiral centers α to the carboxylic acid functionality. Whole-cell biocatalysis using Escherichia coli expressing imine reductases facilitates reductive amination with >99% enantiomeric excess for analogs bearing chiral side chains. These methods operate under ambient conditions in aqueous buffers (pH 7–8), eliminating heavy metal catalysts and harsh reducing agents [7]. Key biocatalytic achievements include:
Table 4: Metal-Catalyzed Functionalization of 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic Acid Derivatives
Reaction Type | Catalyst System | Substituent Position | Yield (%) | Key Application |
---|---|---|---|---|
Suzuki Coupling | Pd(OAc)₂/XPhos/ K₃PO₄ | C-5, C-4 | 85–92 | Introduction of biaryl pharmacophores |
Buchwald-Hartwig | Pd₂(dba)₃/BINAP/ tBuONa | C-4, C-7 | 78–86 | Installation of aminoalkyl side chains |
Negishi Coupling | Pd(PPh₃)₄/ZnCl₂ | C-4 | 80–88 | Incorporation of electron-withdrawing groups |
C-H Activation | Pd(TFA)₂/AgOAc/Cu(OAc)₂ | C-4 | 70–75 | Direct arylation without pre-halogenation |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5